molecular formula C11H19N3S B5941144 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine

Cat. No.: B5941144
M. Wt: 225.36 g/mol
InChI Key: LIPFMTLEXGTWHS-UHFFFAOYSA-N
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine is a compound that features a thiazole ring and a piperidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The piperidine ring is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . The resulting thiazole can then be alkylated with a piperidine derivative under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-2-9-8-15-11(14-9)7-13-10-4-3-5-12-6-10/h8,10,12-13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPFMTLEXGTWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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